3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
Description
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWRTRQJKPWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring substituted with a chlorine atom and an aldehyde functional group, which may enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇ClOS
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the thiophene moiety exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound exhibits varying degrees of efficacy against different microbial strains, indicating potential for use in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by interfering with specific signaling pathways.
Mechanism of Action :
The proposed mechanism involves the inhibition of enzymes related to cell cycle progression and apoptosis. For instance, it may target specific kinases or phosphatases that regulate cellular signaling pathways associated with tumor growth.
Case Study :
In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 25 µM. This effect was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural characteristics. The presence of the chlorine atom and the aldehyde group in this compound contributes to its unique reactivity profile.
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 5-Bromothiophene | Low | Moderate |
| 4-Methylthiophene | Low | Low |
This comparison highlights the enhanced biological activities associated with specific substitutions on the thiophene ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
